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molecular formula C8H10N2O B138342 2-Amino-N-methylbenzamide CAS No. 4141-08-6

2-Amino-N-methylbenzamide

Cat. No. B138342
M. Wt: 150.18 g/mol
InChI Key: KIMWOULVHFLJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

2-chloro-4-iodo-5-(trifluoromethyl)pyridine (500 mg, 1.63 mmol), 2-amino-N- methylbenzamide (244 mg, 1.63 mmol), diacetoxypalladium (29.2 mg, 0.13 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (151 mg, 0.26 mmol) and cesium carbonate (636 mg, 1.95 mmol) were mixed together in dioxane (10 mL). Reaction was degassed with nitrogen and was stirred at 90 °C overnight under nitrogen. Reaction was filtered, washed with CH2Cl2 and filtrate was concentrated to dryness. The crude product was purified by flash chromatography on silica gel eluting with 10 to 50% ethyl acetate in petroleum ether. The solvent was evaporated to dryness to afford 2-(2-chloro-5-(trifluoromethyl)pyridin-4-ylamino)-N-methylbenzamide (340 mg, 63.4 %) as a pale yellow solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00195 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00163 mol
Type
reactant
Reaction Step Three
Quantity
0.00163 mol
Type
reactant
Reaction Step Four
Quantity
0.00026 mol
Type
catalyst
Reaction Step Five
Quantity
0.00013 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
99
reaction index
NAME
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00195 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.00163 mol
Type
reactant
Smiles
CNC(=O)C1=CC=CC=C1N
Step Four
Name
Quantity
0.00163 mol
Type
reactant
Smiles
C1=C(C(=CN=C1Cl)C(F)(F)F)I
Step Five
Name
Quantity
0.00026 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.00013 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)Cl
Measurements
Type Value Analysis
YIELD 63.41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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